molecular formula C12H19NO4 B1457651 1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid CAS No. 1784118-69-9

1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid

Cat. No.: B1457651
CAS No.: 1784118-69-9
M. Wt: 241.28 g/mol
InChI Key: KLLSEJPLBJVYTB-UHFFFAOYSA-N
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Description

The compound “1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound likely involves the protection of an amine group with a BOC group. This can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a BOC group attached to an amine, which is then attached to a bi-cyclopropyl group and a carboxylic acid group. The InChI code for a similar compound, 2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid, is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(4-5-11)6-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) .


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Conformational Analysis : A study on the crystal and molecular structure of a derivative of 1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid revealed insights into its conformational properties. The research found that the molecule possesses Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of peptide bond, which is substantially influenced by hydrogen bonding in the crystal state (Cetina et al., 2003).

Synthesis and Resolution

  • Enantiomeric Purity : Another study demonstrated the enantiomerically pure synthesis of a constrained cyclopropane analogue of phenylalanine, showcasing the compound's utility in creating optically pure compounds on a multigram scale through HPLC resolution (Jiménez et al., 2001).

Novel Reagents and Methodologies

  • Novel Reagents : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates showcases a method to perform reactions chemoselectively in high yield under mild conditions, expanding the toolbox for chemical synthesis (Saito et al., 2006).

Multigram Synthesis

  • Efficient Synthesis Procedures : An efficient procedure for the multigram synthesis of (±)-trans- and (+)-cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was developed, demonstrating the compound's relevance in producing gram quantities of targeted molecules (Artamonov et al., 2010).

Safety and Hazards

This compound may pose certain hazards. For example, a similar compound, 2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid, has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLSEJPLBJVYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Reactant of Route 2
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Reactant of Route 3
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
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1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Reactant of Route 5
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Reactant of Route 6
1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid

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